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Clarification Regarding PDB Entry 7OQL
Initial analysis of the provided PDB ID "7OQL" has revealed that it does not correspond to the

LonP1 protease. Instead, PDB entry 7OQL is the crystal structure of the human METTL3-

METTL14 complex, an RNA methyltransferase, bound to a chemical compound.

Therefore, a direct structural comparison between 7OQL and other LonP1 structures, as

initially requested, is not feasible as they are fundamentally different proteins with distinct

biological functions and three-dimensional architectures.

To proceed with a meaningful comparison guide that aligns with your research interests, please

clarify the PDB entry of the LonP1 structure you are interested in.

In the interim, this guide will provide a comprehensive comparison of several known human

LonP1 (Lon peptidase 1, mitochondrial) structures, highlighting their key structural differences.

LonP1 is a crucial ATP-dependent protease involved in mitochondrial protein quality control.

Understanding its structural variations is vital for researchers in mitochondrial biology and drug

development.
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This guide offers an objective comparison of the structural features of human LonP1 based on

publicly available data from the Protein Data Bank (PDB).

Introduction to LonP1 Structure
Human LonP1 is a large, hexameric protease that consists of three main domains: an N-

terminal domain (NTD), a central AAA+ (ATPases Associated with diverse cellular Activities)

domain, and a C-terminal proteolytic domain. The interplay between these domains, fueled by

ATP hydrolysis, governs the recognition, unfolding, and degradation of its substrates. Cryo-

electron microscopy (cryo-EM) has been instrumental in revealing the dynamic nature of

LonP1, which can adopt different conformational states.

Key Structural Differences Among LonP1 Structures
The primary structural differences observed among various human LonP1 structures are

related to their conformational state (open or closed), the arrangement of their domains, and

the presence or absence of bound substrates and nucleotides.

Conformational States: Open vs. Closed
LonP1 can exist in at least two major conformations:

Open (apo) state: In the absence of substrate and ATP, LonP1 typically adopts an open,

spiral staircase-like conformation.[1][2] In this state, the proteolytic active sites are often

masked or in an inactive arrangement.

Closed (substrate-bound) state: Upon binding to substrate and ATP, LonP1 transitions to a

closed, ring-like conformation. This conformational change is essential for processive

substrate translocation and degradation.[1][2]

The "Second Spiral Staircase" in the ATPase Domain
A significant structural feature that distinguishes human LonP1 from its bacterial homologs is

the presence of a "second spiral staircase" within its ATPase domain.[1][2] This feature

enhances the interaction with the substrate as it is translocated towards the proteolytic

chamber.
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N-Terminal Domain (NTD) Flexibility
The N-terminal domain of LonP1 is involved in substrate recognition and is known to be highly

flexible. Its orientation can vary depending on the nucleotide-bound state of the AAA+ domain,

suggesting a role in allosteric regulation of the protease's activity.

Quantitative Structural Comparison
The following table summarizes key structural parameters for representative human LonP1

PDB entries.
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PDB ID
Resolution
(Å)

Method
Oligomeric
State

Conformati
on

Key
Features

7KSL 3.2
Electron

Microscopy
Homo-6-mer Open

Substrate-

free state,

shows the

open spiral

staircase

conformation.

[2]

7NGP 15.0
Electron

Microscopy
Homo-6-mer D1-state

Represents

one of the

eight

nucleotide-

dependent

conformation

al states.

7OXO 3.5
Electron

Microscopy
Homo-6-mer R-state

Incubated in

AMPPCP,

representing

another

conformation

al state in the

catalytic

cycle.

7P09 2.7
Electron

Microscopy
Homo-6-mer Closed

Structure with

a substrate

peptide

bound in the

ATPase

domain,

showing the

closed

conformation.
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Experimental Methodologies
The structural determination of the cited LonP1 models primarily relied on cryo-electron

microscopy (cryo-EM) followed by single-particle analysis. A general workflow for this process

is outlined below.

Experimental Workflow for LonP1 Structure
Determination
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Caption: Generalized workflow for determining LonP1 structures using cryo-EM.
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Structural Differences in Signaling and Regulation
The conformational changes in LonP1 are tightly coupled to its function. The binding of

substrate and ATP triggers a cascade of structural rearrangements that activate the protease.

Allosteric Regulation Pathway
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Conformational Change
(Open -> Closed)

ATP Binding
(to AAA+ Domain)

Substrate Translocation Proteolysis
(in Proteolytic Chamber)

Click to download full resolution via product page

Caption: Simplified pathway of LonP1 activation and substrate degradation.

Conclusion
The structural analysis of human LonP1 reveals a highly dynamic molecular machine. The key

differences between its various structures lie in their conformational states, which are intricately

regulated by the binding of substrates and nucleotides. The unique features of human LonP1,

such as the second spiral staircase in the ATPase domain, highlight its evolutionary

adaptations. Further research into the structural dynamics of LonP1 will be crucial for

developing therapeutic strategies that target mitochondrial dysfunction.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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